molecular formula C4H6O4Pd B110540 palladium(II) acetate CAS No. 3375-31-3

palladium(II) acetate

Cat. No.: B110540
CAS No.: 3375-31-3
M. Wt: 224.5 g/mol
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
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Description

Palladium(II) acetate is a chemical compound with the formula [Pd(O₂CCH₃)₂]ₙ. It is a coordination complex of palladium and acetate ligands. This compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to activate alkenic and aromatic compounds towards oxidative inter- and intramolecular nucleophilic reactions .

Mechanism of Action

Target of Action

Palladium(II) acetate, also known as [Pd(OAc)2]n, is a chemical compound of palladium . It primarily targets alkenic and aromatic compounds , acting as a homogeneous oxidation catalyst .

Mode of Action

This compound interacts with its targets through oxidative inter- and intramolecular nucleophilic reactions . It is more reactive than the analogous platinum compound . It is prone to reduction to Pd(0) in the presence of reagents which can undergo beta-hydride elimination such as primary and secondary alcohols as well as amines .

Biochemical Pathways

This compound is widely used in organic synthesis such as transmetalation, insertion, oxidative addition, direct homocoupling of aryl halides, Buchwald-Hartwig reaction of C-N bond formation, reduction of alkynes, and reductive elimination reactions . It is also employed as a starting material for the synthesis of other Pd(II) compounds as well as for the preparation of active palladium catalysts for Suzuki-Miyaura cross-coupling and C-H functionalization reactions .

Pharmacokinetics

It’s worth noting that the compound is soluble in many organic solvents , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. For instance, in the case of the Suzuki-Miyaura cross-coupling reaction, it facilitates the formation of biaryl compounds . In another study, it was found that two palladium(II) complexes were more cytotoxic toward cancer cells than their analogous ligands .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it decomposes to palladium when warmed with alcohols or on prolonged boiling with other solvents . Furthermore, its reactivity can be affected by the presence of other reagents that can undergo beta-hydride elimination .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(II) acetate can be synthesized through several methods. One common laboratory method involves treating palladium sponge with a mixture of acetic acid and nitric acid. The reaction is as follows: [ \text{Pd} + 4 \text{HNO}_3 \rightarrow \text{Pd(NO}_3\text{)}_2 + 2 \text{NO}_2 + 2 \text{H}_2\text{O} ] The resulting palladium nitrate is then reacted with acetic acid to form this compound .

Another method involves the reaction of palladium nitrate dihydrate with acetic acid in aqueous solution. This method yields this compound with high purity and minimal impurities .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures a high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Palladium(II) acetate undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and acetic acid. The reaction typically occurs at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligands such as phosphines or amines are commonly used in substitution reactions.

Major Products:

    Oxidation: Oxidized organic compounds.

    Reduction: Palladium(0) species.

    Substitution: New palladium complexes with different ligands.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and versatility as a catalyst. It is more reactive than platinum(II) acetate and can activate a wider range of substrates. Its ability to form stable complexes with various ligands makes it a valuable catalyst in organic synthesis .

Properties

IUPAC Name

palladium(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]
Source PubChem
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Molecular Formula

C4H6O4Pd
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DSSTOX Substance ID

DTXSID10890575
Record name Diacetatopalladium
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Molecular Weight

224.51 g/mol
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Physical Description

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline]
Record name Palladium(II) acetate
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CAS No.

3375-31-3, 19807-27-3
Record name Diacetatopalladium
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Record name Acetic acid, palladium salt (1:?)
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Record name Acetic acid, palladium(2+) salt (2:1)
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Record name Palladium(II) acetate
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Record name PALLADIUM(II) ACETATE
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Synthesis routes and methods I

Procedure details

A thin film of organic palladium compound was formed on the substrate 1 that carries thereon the device electrodes 4 and 5 by applying an organic palladium solution prepared by dissolving an organic palladium compound formed from palladium acetate and amine into butylacetate to the substrate 1. Then, the substrate 1 was baked at 300° C. for 10 minutes in the atmosphere within an oven to decompose and oxide the organic palladium on the substrate 1 until a film 7 of PdO was formed there.
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Synthesis routes and methods II

Procedure details

Palladium diacetate was prepared from palladium sponge, acetic acid and HNO2 by adding 0.295 g. of palladium sponge and 45 ml. of glacial acetic acid in the apparatus described in example 1. The resulting mixture was stirred at ambient temperature for about 2 hours with an occasional addition of gaseous HNO2 to the mixture. The mixture was stirred overnight at ambient temperature and was then heated to 115° C. for one hour while being purged with argon. The resulting brown-red solution was filtered and the filtrate was concentrated to yield orange-red crystals of trimeric, hydrocarbon-soluble palladium diacetate in 96% yield.
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Synthesis routes and methods III

Procedure details

The procedure of Example 6 was followed except that the reaction mixture was made up of 0.2 g. of palladium sponge, 42 g. of glacial acetic acid and 2 drops of distilled water. The reaction temperature was from 65°-70° C. and NO was bubbled slowly through the mixture under these conditions over a 20-25 minute period, during this time the mixture was periodically flushed with oxygen. All the palladium sponge dissolved during this time to give an orange-red solution which upon concentration afforded orange-red crystals of trimeric palladium acetate in 95% yield. The crystals were soluble in benzene and toluene and showed a sharp infrared band at 1600 cm-1.
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Synthesis routes and methods IV

Procedure details

Into 12 mL of dry DMF in an oven dried, nitrogen filled tube was placed M (3.0 g, 15 mmol), 1-iodo-3-bromobenzene (1.6 mL, 13 mmol), palladium(II)acetate (0.42 g, 1.9 mmol), tetrabutylammoniumchloride (3.5 g, 13 mmol), and solid NaHCO3 (2.6 g, 31 mmol). The tube was sealed and heated to 80° C. for 16 hours. The cooled reaction mixture was diluted with EtOAc, passed through a small plug of silica gel to remove the catalyst, and extracted 2× with brine. The solution was then dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 2:1 and 1:1 heptane: EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1). Likewise N′ was formed (0.92 g, 3.1 mmol, 77%) (MS;M+H: 293.2) from M (1.0 g, 5 mmol), 3-iodoaniline (0.5 mL, 4.2 mmol), Pd(OAc)2 (0.14 g, 0.62 mmol), Bu4NCl (1.16 g, 4.2 mmol), and NaHCO3 (0.87 g, 10 mmol) in 4 mL of dry DMF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
palladium(II) acetate
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palladium(II) acetate
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palladium(II) acetate
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of palladium(II) acetate?

A1: The molecular formula of this compound is C4H6O4Pd, and its molecular weight is 224.52 g/mol.

Q2: What is the structure of this compound?

A2: In the solid state, this compound exists primarily as a trimeric species, [Pd(OAc)2]3. This trimer features a triangular arrangement of palladium atoms with bridging acetate ligands. []

Q3: How does the structure of this compound influence its reactivity?

A3: The trimeric structure of this compound significantly influences its reactivity. The bridging acetate ligands can be readily cleaved by various nucleophiles, generating reactive monomeric or dimeric palladium species that participate in catalytic cycles. []

Q4: How does the addition of sodium acetate or lithium acetate affect this compound in acetic acid?

A4: The addition of sodium acetate (NaOAc) or lithium acetate (LiOAc) to a solution of this compound in acetic acid leads to the conversion of the trimeric form, Pd3(OAc)6, to dimeric species. Further addition of NaOAc can convert the dimer to a monomeric palladium(II) species, Na2Pd(OAc)4. [, ]

Q5: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Infrared (IR) spectroscopy is widely used to characterize this compound complexes. The vibrational modes associated with palladium-oxygen bonds and acetate ligands provide valuable information about the structure and bonding in these complexes. [, ]

Q6: What are the primary catalytic applications of this compound?

A6: this compound is a highly effective catalyst for a wide range of organic reactions, including:* Cross-coupling reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, often employing aryl halides or pseudohalides as coupling partners. [, , ]* Heck reactions: this compound catalyzes the coupling of aryl or vinyl halides with alkenes, forming substituted alkenes. [, , , ]* Carbonylation reactions: this compound facilitates the introduction of a carbonyl group into organic molecules using carbon monoxide as a reagent. [, , ]* Oxidative coupling reactions: this compound can catalyze the formation of carbon-carbon bonds via oxidative coupling of arenes or heteroarenes. [, ]* Cyclopropanation reactions: this compound can be used to catalyze the cyclopropanation of alkenes using diazomethane or other diazo compounds. [, , ]

Q7: How do dialkyl sulfides impact the activity of this compound in benzene activation?

A7: Dialkyl sulfides enhance the activity of this compound in the activation of benzene's carbon-hydrogen bonds at 70°C, facilitating the formation of diphenyltripalladium(II) complexes. These complexes are considered intermediates in reactions like alkene arylation and arene carbonylation catalyzed by this compound. [, ]

Q8: What role does this compound play in the transvinylation of hydroxycinnamic acids?

A8: this compound acts as a viable catalyst for transvinylation reactions of hydroxycinnamic acids, providing a potentially safer alternative to mercury-based catalysts. []

Q9: Can this compound be used in supercritical carbon dioxide (scCO2) for cross-coupling reactions?

A9: Yes, this compound encapsulated in polyurea acts as an efficient heterogeneous catalyst for phosphine-free cross-coupling reactions in both conventional solvents and scCO2. []

Q10: How does the structure of the imidazolium salt influence its effectiveness as a solvent in palladium-catalyzed butadiene telomerization?

A10: The structure of the imidazolium salt significantly impacts its suitability as a solvent for palladium-catalyzed butadiene telomerization. While 1,3-dialkylimidazolium salts deactivate the catalyst, likely due to the formation of stable palladium imidazolylidene complexes, 1,2,3-trialkylimidazolium salts, such as 1-butyl-2,3-dimethylimidazolium bis((trifluoromethyl)sulfonyl)imidate ([BMMI][TF2N]), allow for highly active and selective telomerization reactions. []

Q11: What are the general steps involved in this compound-catalyzed reactions?

A11: While the specific mechanism may vary depending on the reaction, this compound-catalyzed reactions often involve the following steps:

    Q12: What factors influence the selectivity of this compound-catalyzed reactions?

    A12: Several factors can affect the selectivity of these reactions, including:* Ligand effects: The choice of ligands coordinated to palladium can significantly influence regio- and stereoselectivity. [, ]* Solvent effects: Solvent polarity and coordinating ability can impact reaction pathways and product distributions. []* Substrate effects: The electronic and steric properties of the reactants can influence the regio- and stereochemical outcome. []* Reaction conditions: Temperature, pressure, and catalyst loading can affect selectivity.

    Q13: What is the stability of this compound under various conditions?

    A13: this compound is relatively stable under anhydrous conditions but can undergo decomposition in the presence of moisture or at elevated temperatures. [, ]

    Q14: What are some strategies to improve the stability of this compound?

    A14: Encapsulation techniques, such as the use of polyurea, can enhance the stability and recyclability of this compound. []

    Q15: How does the presence of cerium(III) salts impact the stability of this compound in acetic acid?

    A15: Cerium(III) salts, particularly cerium(III) acetate, demonstrate a significant inhibiting effect on the reduction of palladium(II) salts in acetic acid. This inhibition is observed with various reducing agents, including acetic acid itself, formic acid, acetaldehyde, and ethylene. The presence of cerium(III) acetate increases the apparent activation energy for these reduction reactions, suggesting that the cerium(III) species stabilizes the palladium(II) species, potentially through the formation of a Pd(II)-Ce(III) complex. []

    Q16: How is this compound typically stored?

    A16: It is usually stored under an inert atmosphere, away from light and moisture, to prevent decomposition.

    Q17: How is computational chemistry used in research on this compound?

    A17: Computational methods, such as density functional theory (DFT) calculations, contribute to:* Mechanistic studies: Elucidating reaction pathways and identifying key intermediates in this compound-catalyzed reactions.* Catalyst design: Developing more efficient and selective catalysts by understanding the relationship between catalyst structure and activity.* Predicting reactivity: Forecasting the outcome of reactions involving this compound and optimizing reaction conditions.

    Q18: How do modifications to the structure of this compound impact its catalytic activity?

    A18: While modifying the core structure of this compound is challenging, changing the ligands coordinated to palladium significantly impacts its catalytic activity, selectivity, and stability. For instance:

    • Electron-rich phosphine ligands: These ligands typically enhance the rate of oxidative addition, a crucial step in many palladium-catalyzed reactions. [, ]
    • Bulky ligands: These ligands can improve selectivity by creating steric hindrance around the palladium center, favoring specific reaction pathways. []

    Q19: What safety precautions should be taken when handling this compound?

    A19: this compound should be handled with care, as it is:* Irritant: It can cause skin and eye irritation.* Harmful: It may be harmful if swallowed or inhaled.

    Q20: Are there any environmental concerns related to this compound?

    A20: this compound should be disposed of properly according to local regulations. It is essential to:

      Q21: Are there any alternatives to this compound in catalysis?

      A21: While this compound remains a widely used catalyst, researchers continuously explore alternatives:

      • Other palladium catalysts: Palladium complexes with different ligands, such as palladium(II) chloride and tetrakis(triphenylphosphine)palladium(0), are also employed in various catalytic reactions. []

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